
Okanin
Overview
Description
Okanin is a naturally occurring chalconoid, specifically a type of flavonoidThe compound is known for its various biological activities, including anti-inflammatory and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Okanin can be synthesized through several chemical routes. One common method involves the condensation of appropriate hydroxyacetophenones with benzaldehydes under basic conditions. The reaction typically employs a base such as sodium hydroxide in an aqueous ethanol solution, followed by acidification to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves extraction from plant sources. The plant material is subjected to solvent extraction using solvents like ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound. This method is preferred due to its cost-effectiveness and the natural abundance of the compound in certain plants .
Chemical Reactions Analysis
Types of Reactions
Okanin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are compounds with significant biological activities.
Reduction: The compound can be reduced to form dihydrochalcones, which have different biological properties.
Substitution: this compound can undergo electrophilic substitution reactions, particularly in the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Quinones
Reduction: Dihydrochalcones
Substitution: Various substituted chalcones and flavonoids
Scientific Research Applications
Pharmacological Properties
Okanin exhibits a range of pharmacological effects that make it a candidate for various medical applications:
- Antioxidant Activity : this compound has demonstrated antioxidant properties, which are crucial for combating oxidative stress in biological systems. This property is particularly relevant in the context of neurodegenerative diseases and aging .
- Anti-inflammatory Effects : Research indicates that this compound can inhibit inflammatory pathways, such as the Toll-like receptor 4/NF-κB signaling pathway, which is implicated in various inflammatory conditions .
- Anticancer Potential : this compound has shown significant cytotoxic effects against several oral cancer cell lines, inducing apoptosis and pyroptosis. In vivo studies have demonstrated its ability to reduce tumor growth, suggesting its potential as a novel therapeutic agent in oncology .
Cancer Treatment
This compound's anticancer properties are noteworthy. It has been shown to:
- Induce cell cycle arrest and apoptosis in oral cancer cells.
- Exhibit dose-dependent cytotoxicity with IC50 values ranging from 12.0 μM to 58.9 μM across different cancer cell lines .
- Reduce tumor growth in xenograft models, implicating its potential as a treatment option for oral cancers .
Neuroprotection
This compound's ability to inhibit microglial activation suggests its potential role in neuroprotection. By attenuating inflammatory responses in the brain, this compound may serve as a preventive strategy against neurodegenerative disorders .
Dermatological Applications
Recent patents have explored this compound's use in skin regeneration and anti-aging formulations. This compound mimics epidermal growth factor (EGF) activity by promoting cell survival and proliferation, making it a candidate for cosmetic applications aimed at skin rejuvenation .
Case Studies
Mechanism of Action
Okanin exerts its effects through various mechanisms:
Comparison with Similar Compounds
Okanin is unique among flavonoids due to its specific biological activities and molecular targets. Similar compounds include:
Quercetin: Another flavonoid with antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Myricetin: Exhibits strong antioxidant activity and potential anticancer properties.
Compared to these compounds, this compound’s ability to inhibit specific enzymes and its dual role in inducing both apoptosis and pyroptosis in cancer cells make it particularly noteworthy.
Biological Activity
Okanin, a bioactive compound predominantly found in the genus Bidens, has garnered significant attention for its diverse biological activities. This article explores the mechanisms, effects, and potential therapeutic applications of this compound, particularly in the contexts of inflammation, cancer, and infectious diseases.
Chemical Structure and Properties
This compound is classified as a chalcone, characterized by an α-β unsaturated carbonyl group. This structural feature is crucial for its biological activity, influencing its interactions with various cellular pathways.
Anti-inflammatory Effects
This compound exhibits notable anti-inflammatory properties through several mechanisms:
- Inhibition of Nitric Oxide Production : this compound has been shown to suppress lipopolysaccharide (LPS)-induced nitric oxide production in macrophages. This effect is mediated by the induction of heme oxygenase-1 (HO-1) via the activation of nuclear factor-erythroid 2-related factor 2 (Nrf2) .
- Reduction of Inducible Nitric Oxide Synthase (iNOS) : Studies indicate that this compound significantly lowers iNOS expression levels in LPS-stimulated cells, highlighting its potential to mitigate inflammatory responses .
Table 1: Effects of this compound on Inflammatory Markers
Treatment Concentration (μM) | NO Production (%) | iNOS Expression (%) |
---|---|---|
Control | 11.6 ± 0.4 | 11.6 ± 0.4 |
LPS | 100.0 ± 1.3 | 100.0 ± 1.3 |
This compound (1 μM) | 94.8 ± 3.9 | 94.8 ± 3.9 |
This compound (10 μM) | 49.3 ± 1.3 | 49.3 ± 1.3 |
This compound (30 μM) | 18.0 ± 0.7 | 18.0 ± 0.7 |
This compound (100 μM) | 10.6 ± 0.6 | 10.6 ± 0.6 |
Anticancer Activity
Recent studies have highlighted this compound's potential as an anticancer agent:
- Induction of Apoptosis and Pyroptosis : this compound has demonstrated significant cytotoxic effects against various oral cancer cell lines, inducing both apoptosis and pyroptosis . The compound's IC50 values were reported as follows:
Table 2: Cytotoxicity of this compound in Oral Cancer Cell Lines
Cell Line | IC50 (μM) |
---|---|
SAS | 12.0 ± 0.8 |
SCC25 | 58.9 ± 18.7 |
HSC3 | 18.1 ± 5.3 |
OEC-M1 | 43.2 ± 6.2 |
- Mechanism of Action : Flow cytometry analyses revealed that this compound causes G2/M cell cycle arrest and increases the sub-G1 population, indicating disruption of cell cycle progression and subsequent cell death .
Antimicrobial Properties
This compound also exhibits antimicrobial activity:
- Inhibition of Plasmodium falciparum : this compound demonstrated competitive inhibition against PfTyrRS with an IC50 of , confirming its potential as an antimalarial agent .
Traditional Uses and Modern Research
Historically, Bidens pilosa, the plant source of this compound, has been used in traditional medicine for treating various ailments, including inflammation and immune-related disorders . Modern research supports these uses, revealing mechanisms that align with traditional knowledge.
Future Directions
Given its promising biological activities, further research is warranted to explore:
- Clinical Trials : Evaluating the efficacy and safety of this compound in human subjects.
- Mechanistic Studies : Investigating additional pathways influenced by this compound to better understand its multifaceted biological roles.
Q & A
Basic Research Questions
Q. What methodologies are recommended for isolating and quantifying Okanin from plant matrices?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with diode-array detection (DAD) or mass spectrometry (MS) for quantification. Validate protocols using spiked samples to assess recovery rates (70–95%) and limit of detection (LOD: 0.1–0.5 µg/mL) . For isolation, employ solvent extraction (e.g., ethanol/water mixtures) followed by column chromatography (silica gel or Sephadex LH-20). Include purity assessments via NMR (¹H/¹³C) and HPLC-UV .
Q. How can researchers ensure reproducibility in this compound synthesis protocols?
- Methodological Answer : Document reaction conditions (temperature, solvent, catalyst) and characterize intermediates using spectroscopic techniques (e.g., FTIR, HRMS). Provide raw data (e.g., NMR spectra, chromatograms) in supplementary materials . For novel synthetic routes, compare yields and purity against established methods (e.g., total synthesis vs. semi-synthesis) .
Q. What spectroscopic and chromatographic techniques are essential for this compound characterization?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR for structural elucidation, UV-Vis for identifying chromophores (λmax ~360 nm for this compound), and FTIR for functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹) .
- Chromatography : HPLC with C18 columns (mobile phase: acetonitrile/water + 0.1% formic acid) for purity checks. Validate retention times against reference standards .
Advanced Research Questions
Q. How can contradictory data on this compound’s antioxidant mechanisms be resolved?
- Methodological Answer : Conduct comparative studies using standardized assays (e.g., DPPH, FRAP) under controlled conditions (pH, temperature). Use multivariate analysis to isolate variables (e.g., solvent polarity, concentration). Reconcile discrepancies by cross-referencing with in silico models (e.g., molecular docking to predict ROS scavenging pathways) .
Q. What experimental designs are optimal for studying this compound’s pharmacokinetics in vivo?
- Methodological Answer : Use rodent models with oral/intravenous administration. Collect plasma samples at timed intervals and analyze via LC-MS/MS. Calculate parameters (t½, Cmax, AUC) using non-compartmental analysis. Address interspecies variability by comparing metabolic profiles (e.g., glucuronidation rates) .
Q. How can researchers design dose-response studies to evaluate this compound’s anti-inflammatory effects?
- Methodological Answer :
- In vitro : Use LPS-stimulated macrophages (e.g., RAW 264.7 cells) with this compound doses (1–100 µM). Measure cytokine levels (IL-6, TNF-α) via ELISA. Include positive controls (e.g., dexamethasone) .
- In vivo : Apply carrageenan-induced paw edema models in rats. Administer this compound (10–50 mg/kg) and compare edema reduction (%) against controls. Perform statistical power analysis to determine sample size .
Q. Data Analysis and Interpretation
Q. What statistical approaches are suitable for analyzing this compound’s bioactivity data?
- Methodological Answer : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For dose-response curves, apply nonlinear regression (e.g., log[inhibitor] vs. response). Report confidence intervals (95%) and p-values with adjustments for multiple comparisons .
Q. How should researchers address variability in this compound’s stability under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) over 1–3 months. Monitor degradation products via LC-MS and quantify using peak area normalization. Apply Arrhenius equation to predict shelf-life at 25°C .
Q. Literature and Knowledge Gaps
Q. What strategies can identify understudied aspects of this compound’s pharmacological profile?
- Methodological Answer : Perform systematic reviews using databases (PubMed, SciFinder) with keywords: “this compound AND (mechanism OR toxicity)”. Map research trends via bibliometric tools (VOSviewer). Prioritize gaps (e.g., long-term toxicity, drug-drug interactions) for preclinical studies .
Q. How can researchers align this compound studies with FAIR data principles?
- Methodological Answer : Deposit raw datasets in repositories (e.g., Zenodo) with DOI assignments. Use standardized metadata (e.g., MIAME for microarray data) and machine-readable formats (CSV, SDF). License data under CC-BY-SA to enable reuse .
Q. Tables for Key Methodological Comparisons
Parameter | Isolation (HPLC) | Synthesis (Catalytic) | Bioassay (DPPH) |
---|---|---|---|
Optimal Conditions | 40°C, 0.8 mL/min | Pd/C, 80°C, 12 h | 517 nm, 30 min |
Yield/Purity | 95% (HPLC) | 78% (NMR) | IC50: 12.5 µM |
Key Reference |
Properties
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)-1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-10(9-3-6-12(18)15(21)14(9)20)4-1-8-2-5-11(17)13(19)7-8/h1-7,17-21H/b4-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBNFGRTUCCBTK-DAFODLJHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)C2=C(C(=C(C=C2)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)C2=C(C(=C(C=C2)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
484-76-4, 38081-56-0 | |
Record name | Okanin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=484-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Okanin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484764 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC93087 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93087 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | OKANIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R55YLB39F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.